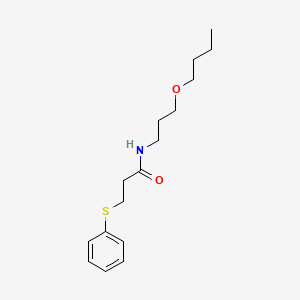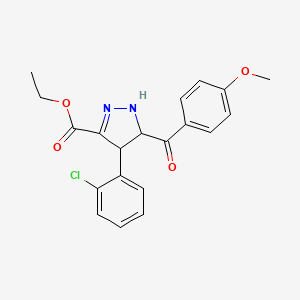![molecular formula C14H17N3O2 B4939833 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4939833.png)
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide, also known as EMPE, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the production of intracellular signaling molecules such as cyclic adenosine monophosphate (cAMP) and calcium ions, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, the reduction of anxiety-like behavior, and the attenuation of pain perception. These effects are believed to be mediated through the modulation of mGluR5 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its potent and selective activity as a positive allosteric modulator of mGluR5. This allows for the precise modulation of the receptor's activity without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide and its potential use in various scientific research applications. One direction is the investigation of its effects on other physiological processes beyond those currently studied, such as addiction and depression. Another direction is the development of more potent and selective mGluR5 modulators based on the structure of this compound. Finally, the potential use of this compound in the development of novel therapeutics for various neurological and psychiatric disorders warrants further investigation.
Méthodes De Synthèse
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 4-pyridine ethylamine with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Applications De Recherche Scientifique
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been found to exhibit potent activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning and memory, anxiety, and pain perception.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-13(10(3)19-17-12)14(18)16-9(2)11-5-7-15-8-6-11/h5-9H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWGXCDEZOGFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)

![4-butoxy-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B4939758.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939759.png)
![4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4939769.png)
![1-benzyl-N-[(4-chlorophenyl)(phenyl)methyl]-4-piperidinamine](/img/structure/B4939783.png)
![2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B4939784.png)
![2-amino-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B4939808.png)
![ethyl 4-{[(cycloheptylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4939814.png)
![N-[(3-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B4939820.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4939824.png)

![(4-tert-butylbenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4939838.png)
